1-allyl-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea

Description

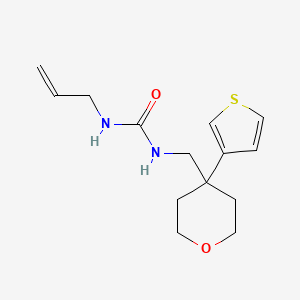

1-allyl-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a synthetic urea derivative featuring a structurally complex framework. The molecule comprises a central urea group (-NH-C(=O)-NH-) linked to an allyl substituent and a tetrahydro-2H-pyran (THP) ring system. The THP moiety is further substituted with a thiophen-3-yl group, introducing aromatic and sulfur-containing heterocyclic character. Structural confirmation of such compounds typically employs IR and NMR spectroscopy, with key IR peaks for thioureas observed at 1218 cm⁻¹ (C=S), 1696 cm⁻¹ (C=O), and 3328 cm⁻¹ (N-H) .

Properties

IUPAC Name |

1-prop-2-enyl-3-[(4-thiophen-3-yloxan-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2S/c1-2-6-15-13(17)16-11-14(4-7-18-8-5-14)12-3-9-19-10-12/h2-3,9-10H,1,4-8,11H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYCSVIATDVQKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NCC1(CCOCC1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Allyl-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic areas. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential applications.

Chemical Structure

The compound features a unique structure that includes an allyl group, a thiophene ring, and a tetrahydropyran moiety, which may contribute to its biological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Studies suggest that this compound may inhibit certain kinases involved in tumor growth and proliferation.

Key Mechanisms:

- Kinase Inhibition : The compound has shown potential in inhibiting pathways associated with cancer cell survival.

- Induction of Apoptosis : It may trigger programmed cell death in malignant cells.

- Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle at specific phases, preventing further proliferation.

Biological Activity Data

The following table summarizes the biological activities observed for this compound based on recent studies:

| Activity | IC50 Value (µM) | Cell Line/Model | Reference |

|---|---|---|---|

| Cytotoxicity | 10.5 | A375 Melanoma | |

| Inhibition of Tumor Growth | 15.0 | B16-F10 Murine Model | |

| Induction of Apoptosis | Not specified | Human Cancer Cell Lines |

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of various urea derivatives, this compound exhibited significant cytotoxic effects against melanoma cell lines. The study highlighted its ability to induce apoptosis and inhibit cell proliferation effectively.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound's activity was closely linked to its structural features, particularly the thiophene ring's electron-withdrawing properties, which enhanced its interaction with biological targets. Molecular docking studies supported these findings by illustrating favorable binding interactions with key enzymes involved in cancer progression.

Research Findings

Research has demonstrated that modifications to the urea structure can significantly affect biological activity. For instance, substituents on the thiophene and tetrahydropyran rings were found to enhance potency against specific cancer types.

Comparison with Similar Compounds

Urea Derivatives with Heterocyclic Substituents

Compound A (N-[3,4-dihydro-4-(1H-imidazol-4-ylmethyl)-2H-1,4-benzoxazin-6-yl]-N-ethyl-N′-methylurea) :

- Structure : Contains a benzoxazinyl-imidazole system instead of THP-thiophene.

- Activity : Highly selective α2C-adrenergic receptor (α2C-AR) agonist with poor blood-brain barrier penetration, investigated for peripheral vasoconstriction .

- Key Difference : The absence of a sulfur heterocycle (thiophene) and presence of benzoxazine may reduce lipophilicity compared to the target compound.

- 1-allyl-3-(2-pyrimidyl)thiourea: Structure: Thiourea core with pyrimidyl and allyl groups. Synthesis: Prepared via reaction of 2-aminopyrimidine with allyl isothiocyanate in ethanol . Key Difference: The thiourea (-NH-C(=S)-NH-) group versus urea (-NH-C(=O)-NH-) alters hydrogen-bonding capacity and electronic properties.

Thiourea Derivatives with Bioactive Substituents

- 1-allyl-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)thiourea: Structure: Features a pyrazolyl substituent instead of THP-thiophene. Characterization: IR spectra confirm C=S (1218 cm⁻¹) and allyl νC=C (1640 cm⁻¹) stretches .

Comparative Data Table

Structure-Activity Relationship (SAR) Insights

Heterocyclic Substituents :

Urea vs. Thiourea :

Allyl Group :

- Common across analogues; contributes to metabolic oxidation sites and π-orbital interactions.

Pharmacokinetic and Therapeutic Implications

- Unlike Compound A, the target compound’s thiophene and THP groups may enable dual peripheral and central nervous system activity, contingent on blood-brain barrier permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.